REACTION_CXSMILES
|
[C:1](OCC)(=[O:10])/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:14]([O:19]CC)(=O)/[CH:15]=[CH:16]/[CH3:17].[C:22](OC)(=O)/[CH:23]=[CH:24]/[C:25](OC)=O.C(OC)(=O)/C=C\C(OC)=O.O=[C:43]1[CH2:50][C:47](C)(C)[CH2:46][C:45]([CH3:51])=[CH:44]1>>[CH2:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:44][CH2:43][CH2:50][CH2:47][CH2:46][CH2:45][CH3:51].[CH:23]1[CH:22]=[CH:17][C:16]([CH:15]([OH:10])[CH2:14][OH:19])=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
cis-1,2-diols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cis-1,2-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
α,β-unsaturated alkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to good yields (see TABLE 1)
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CUSTOM
|
Details
|
yields
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(CO)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](OCC)(=[O:10])/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:14]([O:19]CC)(=O)/[CH:15]=[CH:16]/[CH3:17].[C:22](OC)(=O)/[CH:23]=[CH:24]/[C:25](OC)=O.C(OC)(=O)/C=C\C(OC)=O.O=[C:43]1[CH2:50][C:47](C)(C)[CH2:46][C:45]([CH3:51])=[CH:44]1>>[CH2:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:44][CH2:43][CH2:50][CH2:47][CH2:46][CH2:45][CH3:51].[CH:23]1[CH:22]=[CH:17][C:16]([CH:15]([OH:10])[CH2:14][OH:19])=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
cis-1,2-diols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cis-1,2-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
α,β-unsaturated alkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to good yields (see TABLE 1)
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CUSTOM
|
Details
|
yields
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(CO)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |